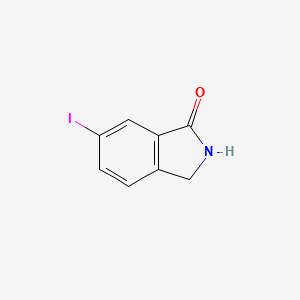

6-Iodoisoindolin-1-one

Description

6-Iodoisoindolin-1-one is a halogenated isoindolinone derivative characterized by an iodine atom at the 6-position of the isoindolinone scaffold.

Properties

IUPAC Name |

6-iodo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGBKJIBYIUGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)I)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623520 | |

| Record name | 6-Iodo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675109-30-5 | |

| Record name | 6-Iodo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoisoindolin-1-one typically involves multicomponent reactions (MCRs) and intramolecular amidation. One common method includes the reaction of methyl 2-formylbenzoate with isocyanides and primary amines under acidic conditions to form isoindolin-1-one derivatives . Another approach involves ultrasonic-assisted synthesis, which enhances reaction efficiency and yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of MCRs and ultrasonic-assisted synthesis can be scaled up for industrial applications. These methods offer high efficiency and can be performed on a multigram scale .

Chemical Reactions Analysis

Types of Reactions: 6-Iodoisoindolin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) are commonly used.

Oxidation and Reduction: Catalysts like palladium or rhodium are often employed in these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoindolin-1-one derivatives .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 6-Iodoisoindolin-1-one derivatives is in the field of oncology. Research has demonstrated that compounds within this class exhibit notable antiproliferative effects against various cancer cell lines.

Synthesis and Evaluation

A study focused on the synthesis of a library of 3-methyleneisoindolin-1-ones, which included this compound derivatives, utilized n-BuLi-mediated iodoaminocyclization techniques. The resulting compounds were evaluated for their anticancer properties against human cancer cell lines such as MCF-7 (breast cancer), A-549 (lung cancer), and U-373 MG (glioblastoma) .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | GI50 Value (μM) | Synthesis Yield (%) |

|---|---|---|---|

| This compound | MCF-7 | <10 | 66–76 |

| Derivative A | A-549 | 15 | 40–96 |

| Derivative B | U-373 MG | 20 | 50–80 |

This table highlights the promising activity of these derivatives, particularly their ability to inhibit cell growth at low concentrations, indicating potential for further development as anticancer agents.

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects has been linked to its interaction with protein kinase targets. Molecular docking studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation and survival pathways .

Other Biological Activities

Beyond its anticancer properties, this compound has been explored for other therapeutic applications:

Neuroprotective Effects

Some studies have indicated that isoindolinone derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. This application stems from their ability to modulate pathways associated with oxidative stress and inflammation .

Antimicrobial Properties

Research has also suggested that certain derivatives possess antimicrobial activity, making them candidates for further exploration in treating infections caused by resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 6-Iodoisoindolin-1-one involves its interaction with specific molecular targets:

CDK7 Inhibition: The compound binds to the active site of CDK7, inhibiting its activity and thereby affecting cell cycle regulation.

PI3Kγ Inhibition: It interacts with the PI3Kγ enzyme, inhibiting its function and impacting pathways involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

Halogenated Isoindolinones

6-Chloroisoindolin-1-one (CAS 58083-59-3)

- Molecular Formula: C₈H₆ClNO

- Molecular Weight : 167.59 g/mol

- Key Properties: Melting Point: 255–257.5°C (isopropanol) Boiling Point: Predicted 419.4°C Density: 1.362 g/cm³ pKa: 13.52 (Predicted)

- Comparison :

The chloro analog exhibits lower molecular weight and higher melting/boiling points compared to iodinated derivatives. Chlorine’s smaller atomic radius and stronger electronegativity may enhance crystallinity and stability but reduce reactivity in nucleophilic aromatic substitution compared to iodine .

6-Iodo-2-methylisoindolin-1-one (CAS 1228774-21-7)

- Molecular Formula: C₉H₈INO

- Molecular Weight : 273.07 g/mol

- Key Properties: Limited data on melting/boiling points. Iodine’s polarizable nature may increase solubility in nonpolar solvents and enable applications in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Alkyl-Substituted Isoindolinones

6-Methylisoindolin-1-one (CAS 58083-55-9)

- Molecular Formula: C₉H₉NO

- Molecular Weight : 147.17 g/mol

- Key Properties: No explicit data on physical properties.

6-(tert-Butyl)isoindolin-1-one (CAS 1361386-73-3)

- Molecular Formula: Not explicitly provided (estimated C₁₁H₁₅NO).

- Key Properties :

Hydroxy- and Amino-Substituted Isoindolinones

6-Hydroxy-2-methylisoindolin-1-one (CAS 1344701-44-5)

- Molecular Formula: C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- Key Properties: Hydroxy group enables hydrogen bonding, increasing solubility in polar solvents (e.g., water, ethanol). Potential for derivatization via esterification or glycosylation .

6-Amino-3-methylisoindolin-1-one (CAS 1824189-31-2)

- Molecular Formula : C₉H₁₀N₂O

- Molecular Weight : 162.19 g/mol

- Key Properties: Amino group enhances basicity and participation in Schiff base formation or amidation reactions. Applications in synthesizing kinase inhibitors or fluorescent probes .

Biological Activity

6-Iodoisoindolin-1-one (C8H6INO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a unique isoindoline structure with an iodine substituent. This structural characteristic is believed to influence its biological activity significantly.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, research has demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells.

In Vitro Studies

A study conducted on K562 (chronic myelogenous leukemia), PC3 (prostate cancer), SW620 (colon cancer), and Caki 1 (human kidney cancer) cell lines revealed that this compound induced apoptosis through the activation of caspases and increased reactive oxygen species (ROS) levels. The compound significantly inhibited IL-6 secretion, a cytokine associated with cancer progression, demonstrating its potential to modulate inflammatory pathways in cancer cells .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Apoptosis Induction | IL-6 Inhibition (%) |

|---|---|---|---|

| K562 | 12 | Yes | 50 |

| PC3 | 20 | Yes | 40 |

| SW620 | 25 | Yes | Not assessed |

| Caki 1 | 30 | No | Not assessed |

The mechanism underlying the anticancer activity of this compound involves:

- Pro-oxidative Effects : The compound increases ROS production, leading to oxidative stress in cancer cells, which can trigger apoptosis.

- Caspase Activation : It activates caspases 3 and 7, crucial for the apoptotic pathway.

- IL-6 Modulation : By inhibiting IL-6 secretion, it may disrupt autocrine signaling pathways that promote tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it possesses moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 64 |

| Bacillus subtilis | 16 |

Anti-inflammatory Effects

The modulation of IL-6 secretion suggests that this compound may also exert anti-inflammatory effects. By reducing pro-inflammatory cytokines, it could potentially be beneficial in treating inflammatory diseases or conditions where IL-6 plays a pivotal role.

Case Studies and Research Findings

Several case studies have documented the efficacy of derivatives of isoindoline compounds similar to this compound. For instance, a comparative study on various derivatives indicated that modifications in the molecular structure significantly affect their biological activity profiles. Compounds with halogen substitutions generally exhibited enhanced cytotoxicity against specific cancer cell lines .

Q & A

Q. How can researchers integrate this compound into multicomponent reactions for scaffold diversification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.